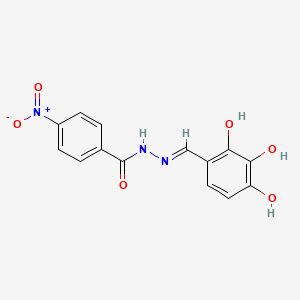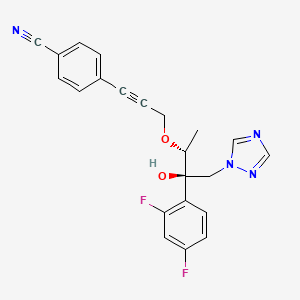
Antifungal agent 60
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It demonstrates potent activity against various human pathogenic fungal species, including fluconazole-resistant Candida albicans and multi-drug resistant Candida auris . This compound is particularly significant due to its ability to combat resistant fungal strains, making it a valuable asset in antifungal therapy.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of antifungal agent 60 involves multiple steps, including the formation of key intermediates through specific reactions. The detailed synthetic route and reaction conditions are proprietary and typically involve advanced organic synthesis techniques.
Industrial Production Methods: Industrial production of this compound requires large-scale synthesis processes that ensure high yield and purity. These methods often involve the use of specialized reactors and purification systems to isolate the final product. The exact industrial methods are proprietary and are optimized for efficiency and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions: Antifungal agent 60 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide. Conditions typically involve acidic or basic environments.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride. Conditions often involve anhydrous solvents.
Substitution: Common reagents include halogens and nucleophiles. Conditions vary depending on the specific substitution reaction.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated products, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Antifungal agent 60 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study ergosterol biosynthesis inhibition and to develop new antifungal agents.
Biology: Employed in research to understand fungal cell membrane integrity and resistance mechanisms.
Medicine: Utilized in the development of antifungal therapies for resistant fungal infections.
Industry: Applied in the formulation of antifungal coatings and treatments for various materials.
Wirkmechanismus
Antifungal agent 60 exerts its effects by inhibiting ergosterol biosynthesis, a critical component of fungal cell membranes . This inhibition disrupts the integrity of the fungal cell membrane, leading to cell death. The molecular target of this compound is the enzyme lanosterol 14α-demethylase, which is involved in the ergosterol biosynthesis pathway. By binding to this enzyme, this compound prevents the conversion of lanosterol to ergosterol, thereby compromising the fungal cell membrane.
Vergleich Mit ähnlichen Verbindungen
Fluconazole: Another ergosterol biosynthesis inhibitor, but with a different mechanism of action.
Itraconazole: Similar to fluconazole, but with a broader spectrum of activity.
Voriconazole: A more potent ergosterol biosynthesis inhibitor with activity against a wider range of fungal species.
Uniqueness: Antifungal agent 60 is unique due to its potent activity against multi-drug resistant fungal strains, including Candida auris . This makes it a valuable alternative to other antifungal agents, particularly in cases where resistance to conventional treatments is a concern.
Eigenschaften
Molekularformel |
C22H18F2N4O2 |
|---|---|
Molekulargewicht |
408.4 g/mol |
IUPAC-Name |
4-[3-[(2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]oxyprop-1-ynyl]benzonitrile |
InChI |
InChI=1S/C22H18F2N4O2/c1-16(30-10-2-3-17-4-6-18(12-25)7-5-17)22(29,13-28-15-26-14-27-28)20-9-8-19(23)11-21(20)24/h4-9,11,14-16,29H,10,13H2,1H3/t16-,22-/m1/s1 |
InChI-Schlüssel |
LKBWEXJYRWLMSU-OPAMFIHVSA-N |
Isomerische SMILES |
C[C@H]([C@](CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)OCC#CC3=CC=C(C=C3)C#N |
Kanonische SMILES |
CC(C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)OCC#CC3=CC=C(C=C3)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


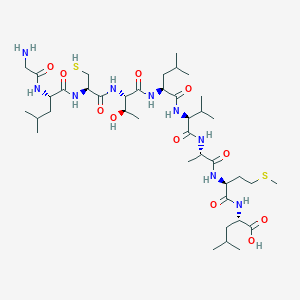
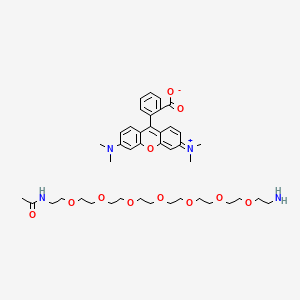

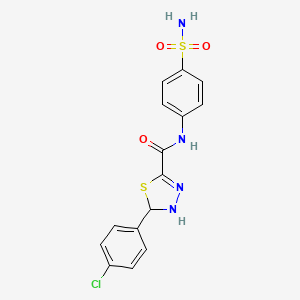
![2-[2-Chloro-6-cyclopropyl-4-(3,5-dimethyl-1,2-oxazol-4-yl)anilino]-6-(1,4-oxazepan-4-ylmethyl)benzoic acid](/img/structure/B12382853.png)
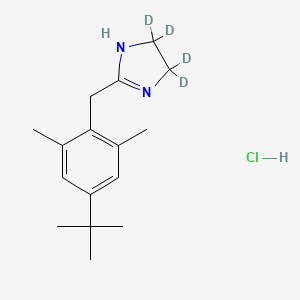
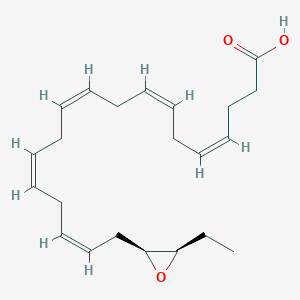
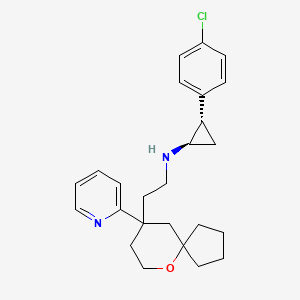

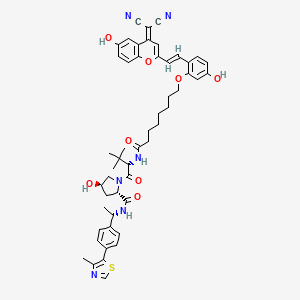
![N-[5-amino-1-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-quinolin-3-yl]prop-2-enamide](/img/structure/B12382891.png)
![(E)-3-[4-(5-benzyl-2-oxa-5,8-diazaspiro[3.4]octane-8-carbonyl)phenyl]-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one](/img/structure/B12382904.png)
